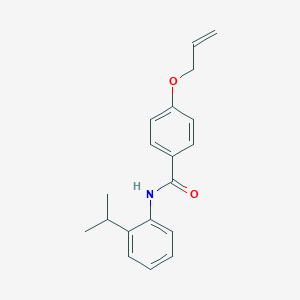![molecular formula C20H24N2O3 B250002 N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide, also known as IPPA, is a chemical compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cell growth. N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins, and to activate the AMP-activated protein kinase pathway, which plays a role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have anti-inflammatory and anti-tumor effects in vitro. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments is its potential for treating various diseases and its ability to inhibit the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
For research on N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide could include further studies on its mechanism of action, as well as its potential use in treating other diseases such as inflammation and neurodegenerative disorders. In addition, studies could be conducted to determine the optimal dosage and administration of N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide for therapeutic use.
Métodos De Síntesis
N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenol with acetic anhydride, followed by the reaction of the resulting product with 4-aminobenzoyl chloride and propanoic acid. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide has also been studied for its potential use as a diagnostic tool for detecting cancer.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-19(23)21-15-9-11-16(12-10-15)22-20(24)13-25-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
MLHHGBRWROPZBS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



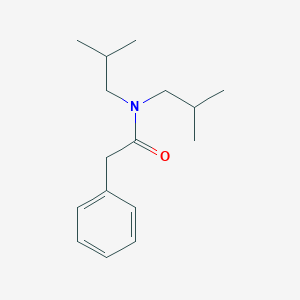
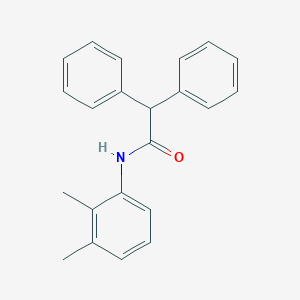
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)


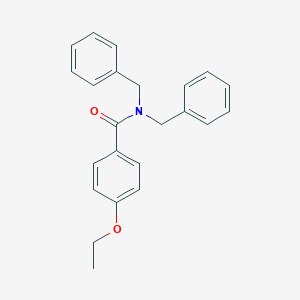
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
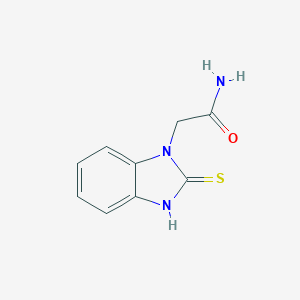
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
